molecular formula C13H16O2 B1323598 3-(2-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 731772-82-0

3-(2-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No. B1323598
M. Wt: 204.26 g/mol
InChI Key: DGRAPEKQGJQTKT-UHFFFAOYSA-N
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Description

“3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is a chemical compound with the IUPAC name ethyl 2-allylbenzoate . It has a molecular weight of 190.24 . The compound is a yellow oil .


Molecular Structure Analysis

The molecular structure of “3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is represented by the linear formula C12H14O2 . The InChI code for this compound is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 .


Physical And Chemical Properties Analysis

“3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is a yellow oil . Its molecular weight is 190.24 . The compound’s InChI code is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 .

Scientific Research Applications

1. Methanol Conversion to Propene

Research indicates that 3-(2-Carboethoxyphenyl)-2-methyl-1-propene is involved in the conversion of methanol to propene (MTP) process. This process, especially over high silica H-ZSM-5 catalysts, is crucial for understanding the reaction mechanisms in the MTP process. The study found that methylation-cracking is a key mechanism in this typical MTP process, requiring recycling of alkenes for efficient operation (Wu et al., 2011).

2. Electrochemical Synthesis of Carboxylic Acids

The electrochemical synthesis of carboxylic acids from alkenes, utilizing CO2 as a C1-synthon, is another application. In this context, 3-(2-Carboethoxyphenyl)-2-methyl-1-propene is used to study the behavior of monoenes like propene and 1-butene. The synthesis yields various products, including 2-methyl-butanedioic acid and 3-butenoic acid, highlighting the compound's role in electrochemical reactions (Bringmann & Dinjus, 2001).

3. Zeolite-Catalyzed Methylation Reactions

Studies on zeolite-catalyzed methylation reactions reveal the importance of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene in hydrocarbon activation on acidic zeolites. Efficient catalysts with weak acidities can prevent side reactions, such as the formation of ethene oligomers, leading to superior propene selectivity in the product distribution (Zhu et al., 2008).

4. Kinetic Investigations in Propene-Ethene Copolymer Elastomers

The compound is also significant in the study of propene-ethene copolymer elastomers. These investigations focus on the kinetic aspects and microstructure characterization under varying conditions, contributing to the understanding of copolymerization processes (Voegelé et al., 2002).

5. First Principle Kinetic Studies of Zeolite-Catalyzed Methylation Reactions

Research using state-of-the-art computational techniques to study methylation reactions of alkenes, including 3-(2-Carboethoxyphenyl)-2-methyl-1-propene, over H-ZSM-5 catalysts is notable. This research provides insights into Arrhenius plots, rate constants, and the relative reactivity of alkenes, contributing to the understanding of the methanol to hydrocarbons (MTH) process (Van Speybroeck et al., 2011).

properties

IUPAC Name

ethyl 2-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-8-6-5-7-11(12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRAPEKQGJQTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641150
Record name Ethyl 2-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Carboethoxyphenyl)-2-methyl-1-propene

CAS RN

731772-82-0
Record name Ethyl 2-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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